molecular formula C12H8ClNO2 B14119317 2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine

2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine

Cat. No.: B14119317
M. Wt: 233.65 g/mol
InChI Key: PZIQOUFPUADLCE-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine is an organic compound that features a benzodioxole moiety fused to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine typically involves the coupling of a benzo[d][1,3]dioxole derivative with a chloropyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzo[d][1,3]dioxole reacts with a halogenated pyridine under the influence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine is unique due to its combination of a benzodioxole moiety and a chloropyridine ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-chloropyridine

InChI

InChI=1S/C12H8ClNO2/c13-9-3-4-14-10(6-9)8-1-2-11-12(5-8)16-7-15-11/h1-6H,7H2

InChI Key

PZIQOUFPUADLCE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=CC(=C3)Cl

Origin of Product

United States

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